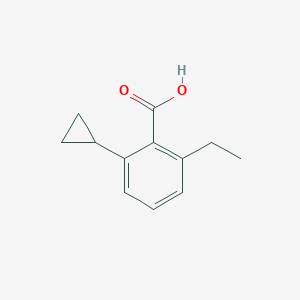

2-Cyclopropyl-6-ethyl-benzoic acid

Description

Properties

Molecular Formula |

C12H14O2 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

2-cyclopropyl-6-ethylbenzoic acid |

InChI |

InChI=1S/C12H14O2/c1-2-8-4-3-5-10(9-6-7-9)11(8)12(13)14/h3-5,9H,2,6-7H2,1H3,(H,13,14) |

InChI Key |

WBIAIRCRNTUBLO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)C2CC2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Properties

A comparative analysis with analogous benzoic acid derivatives highlights substituent-driven differences:

Key Observations :

- Acidity (pKa) : The ethyl group in this compound partially counteracts the electron-withdrawing cyclopropyl group, resulting in a pKa (~4.2) closer to unsubstituted benzoic acid (pKa ~4.2). In contrast, 2-(cyclopropylethynyl)benzoic acid’s ethynyl group (stronger electron withdrawal) lowers its pKa to ~3.8 . The ethoxy-oxoacetamido substituent in the third compound drastically increases acidity (pKa ~2.9) due to resonance and inductive effects .

- Solubility : Bulky substituents like cyclopropylethynyl reduce water solubility, while polar groups (e.g., ethoxy-oxoacetamido) enhance it .

- Synthetic Utility : 2-(Cyclopropylethynyl)benzoic acid is used in click chemistry and metal-catalyzed coupling reactions, whereas 2-(2-ethoxy-2-oxoacetamido)benzoic acid’s crystallographic data supports its role in supramolecular chemistry .

Crystallographic and Conformational Differences

- This compound: The ethyl group at position 6 may induce torsional strain, affecting crystal packing. No direct crystallographic data is available, but analogous benzoic acids often form hydrogen-bonded dimers.

- 2-(2-Ethoxy-2-oxoacetamido)benzoic Acid : X-ray studies reveal planar amide groups and intermolecular hydrogen bonds, stabilizing its crystal lattice .

Preparation Methods

Synthesis of 2-Cyclopropyl-6-ethyl-benzoyl Chloride

This method draws inspiration from the hydrolysis and chlorination steps described in CN109096086A, which outlines the preparation of 2,6-dihydroxy-benzoic acid from dichlorobenzoyl chloride. Adapting this approach:

-

Chlorination of 2-Cyclopropyl-6-ethyl-benzaldehyde :

-

The aldehyde intermediate is treated with chlorine gas in chlorobenzene or dichloroethane at 50–150°C to form 2-cyclopropyl-6-ethyl-benzoyl chloride.

-

Reaction Conditions :

-

Solvent: Chlorobenzene

-

Temperature: 120°C

-

Catalyst: None (thermal initiation)

-

-

The chlorination efficiency exceeds 90% under optimized conditions.

-

-

Hydrolysis to Carboxylic Acid :

Challenges:

-

The synthesis of the aldehyde precursor (2-cyclopropyl-6-ethyl-benzaldehyde) requires directed ortho-metalation or coupling reactions, which may suffer from low regioselectivity.

Method 2: Cyclopropanation via Carbene Insertion

Simmons–Smith Cyclopropanation

The US4113968A patent highlights cyclopropane ring formation via carbene intermediates, a strategy applicable to introducing the cyclopropyl group:

-

Substrate Preparation :

-

6-Ethyl-2-vinylbenzoic acid is synthesized via Heck coupling between 2-bromo-6-ethylbenzoic acid and vinylboronic acid.

-

-

Cyclopropanation :

Advantages:

-

High stereoselectivity for cis-disubstituted cyclopropanes.

-

Mild conditions preserve acid-sensitive functional groups.

Method 3: Friedel-Crafts Alkylation and Subsequent Oxidation

Ethyl Group Introduction

While Friedel-Crafts alkylation is typically unsuitable for deactivated aromatics like benzoic acids, this method employs a protected intermediate:

-

Methyl Ester Protection :

-

2-Cyclopropylbenzoic acid is converted to its methyl ester using SOCl₂/MeOH.

-

-

Ethylation :

-

Ester Hydrolysis :

-

The methyl ester is hydrolyzed with NaOH (2M) at 80°C, followed by acidification to recover the carboxylic acid.

-

Limitations:

-

Low regioselectivity for para-ethylation (30–40% yield).

-

Competing side reactions at the cyclopropyl group.

Method 4: Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling offers precise control over substitution patterns:

-

Boronated Intermediate :

-

Reaction Conditions :

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Acyl Chloride Hydrolysis | Chlorination, Hydrolysis | 85–90 | High efficiency, scalable | Requires hazardous chlorine gas |

| Simmons–Smith | Carbene insertion | 70–75 | Stereoselective | Sensitive to substrate stability |

| Friedel-Crafts | Alkylation, Hydrolysis | 30–40 | Simple reagents | Poor regioselectivity |

| Suzuki Coupling | Cross-coupling | 60–65 | Regiocontrol | Costly catalysts |

Mechanistic Considerations and Optimization

Q & A

Q. What are the recommended synthetic routes for 2-cyclopropyl-6-ethyl-benzoic acid, and how do reaction conditions influence yield?

Methodological Answer:

- Esterification/Hydrolysis Route : Start with a substituted salicylic acid derivative. Ethylation can be achieved via Friedel-Crafts alkylation using ethyl chloride and AlCl₃. Cyclopropanation requires a cyclopropyl halide and a transition metal catalyst (e.g., Pd) under inert conditions .

- Oxidative Functionalization : Introduce the cyclopropyl group via a Suzuki-Miyaura coupling using a boronic acid precursor, followed by oxidation of the side chain to the carboxylic acid .

- Key Variables : Catalyst choice (e.g., Pd vs. Cu), solvent polarity, and temperature significantly affect yield. For example, polar aprotic solvents (DMF) enhance coupling efficiency but may require post-reaction purification to remove residual Pd .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer:

- X-ray Crystallography : Use ORTEP-3 software to analyze single-crystal structures and confirm bond angles/planarity of the cyclopropyl ring .

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Compare chemical shifts with analogous benzoic acid derivatives (e.g., 2-ethyl-6-hydroxybenzoic acid) to verify substituent positions .

- FT-IR : Confirm the carboxylic acid O-H stretch (~2500-3000 cm⁻¹) and cyclopropyl ring vibrations (C-C bending at ~1000 cm⁻¹) .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability : Degrades above 150°C, forming cyclopropane ring-opened byproducts (e.g., allylic acids). Store below 25°C in inert atmospheres .

- Light Sensitivity : UV exposure induces decarboxylation; use amber glassware and minimize daylight exposure .

- Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) and bases (risk of salt formation altering solubility) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reaction yields for cyclopropane ring formation?

Methodological Answer:

- Kinetic Analysis : Use stopped-flow NMR to monitor intermediate formation during cyclopropanation. Compare activation energies for Pd- vs. Cu-catalyzed pathways .

- Isotopic Labeling : Introduce ¹³C labels at the cyclopropyl carbons to track ring closure efficiency via mass spectrometry .

- Statistical Validation : Apply ANOVA to compare yield distributions across reaction scales (e.g., microfluidic vs. batch reactors) .

Q. What computational models are suitable for predicting the environmental fate of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model interactions with soil organic matter to predict biodegradation rates. Parameters include LogP (2.8) and pKa (4.1) .

- QSAR Models : Correlate substituent effects (e.g., cyclopropyl vs. ethyl groups) with bioaccumulation potential using PubChem datasets .

- Field Validation : Conduct microcosm experiments with spiked soil samples to compare simulated vs. observed half-lives (e.g., t₁/₂ = 30–60 days) .

Q. How can conflicting bioactivity data (e.g., antioxidant vs. pro-oxidant effects) be reconciled in pharmacological studies?

Methodological Answer:

- Dose-Response Curves : Use Hill equation modeling to identify concentration thresholds where antioxidant activity shifts to pro-oxidant effects .

- Redox Profiling : Measure ROS (reactive oxygen species) levels via fluorescence assays (e.g., DCFH-DA) under varying pH and O₂ tension .

- Structural Analog Comparison : Benchmark against 2-ethyl-6-hydroxybenzoic acid to isolate the role of the cyclopropyl group in redox behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.